![molecular formula C13H8F4N2O B5598578 2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)

2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

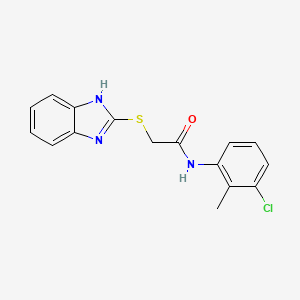

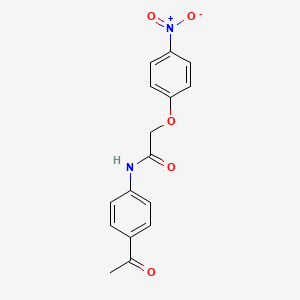

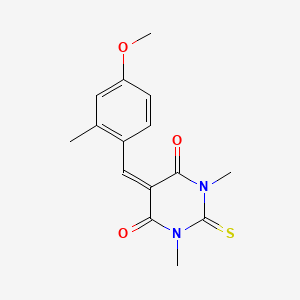

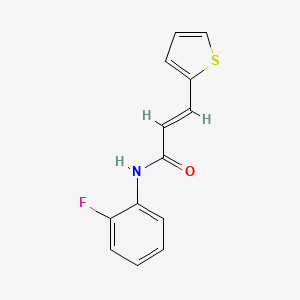

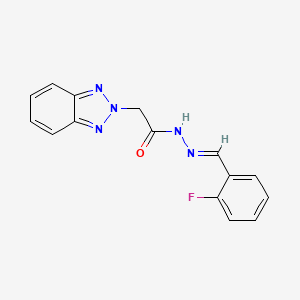

Introduction :The introduction to compounds similar to "2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide" typically involves their relevance in organic and medicinal chemistry due to their structural properties and potential biological activities. Fluorinated compounds, for example, are significant due to their unique reactivities and applications in drug design and synthesis.

Synthesis Analysis :The synthesis of fluorinated aromatic compounds, including those related to isonicotinamide, involves multiple steps such as N-alkylation, coupling reactions, and the introduction of fluorine atoms at specific positions on the aromatic ring. For example, Vaid et al. (2012) describe a practical synthesis approach for a compound with a similar structural motif, involving hydrogenation, N-alkylation, and coupling reactions (Vaid et al., 2012).

Wissenschaftliche Forschungsanwendungen

Fluoroalkyl Group Incorporation in Organic Synthesis

The incorporation of fluoroalkyl groups, such as trifluoromethyl (CF3) and difluoromethyl (CF2H), into organic compounds is a significant area of research due to the profound impact these groups can have on the physical, chemical, and biological properties of molecules. This is particularly relevant in the pharmaceutical and agrochemical industries. The development of new protocols for tri- and difluoromethylation of various skeletons has been a vital subject in synthetic organic chemistry. Photoredox catalysis has emerged as a useful tool for radical reactions through visible-light-induced single-electron-transfer (SET) processes, enabling efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).

Advances in Fluorinated Surfactants Synthesis

Fluorinated surfactants are known for their exceptional properties and have found numerous applications in daily life, including in materials resistant to stains, paints, and firefighting foams. However, concerns about their bioaccumulation and environmental persistence have led to the search for new synthesis strategies that produce less harmful alternatives. Recent strategies focus on creating fluorosurfactants that are potentially non-bioaccumulable, leveraging the unique properties of fluorinated compounds while mitigating their environmental impact (Zaggia & Améduri, 2012).

Trifluoromethylthiolation in Drug Molecule Design

The trifluoromethylthio group (CF3S-) is recognized as a crucial structural motif in the design of new drugs. Its high lipophilicity and strong electron-withdrawing properties can enhance a drug molecule's cell-membrane permeability and chemical and metabolic stability. The development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents has been a significant advancement, enabling the easy installation of the trifluoromethylthio group into drug molecules at late development stages (Shao et al., 2015).

Copper-Mediated Perfluoroalkylation

The mild reaction conditions of copper-mediated perfluoroalkylation allow for the process to tolerate many common functional groups. This method provides a way to generate fluoroalkyl heteroarenes that are less accessible from trifluoroacetic acid derivatives, thereby expanding the toolkit available for the synthesis of complex fluorinated molecules (Mormino et al., 2014).

Eigenschaften

IUPAC Name |

2-[3-fluoro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4N2O/c14-10-4-8(3-9(6-10)13(15,16)17)11-5-7(12(18)20)1-2-19-11/h1-6H,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJRXTBBHONUSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)C2=CC(=CC(=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5598508.png)

![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598558.png)

![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5598561.png)

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)

![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)

![3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5598600.png)